molecular formula C14H24N4O B5654182 1-cyclopentyl-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine

1-cyclopentyl-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine

Cat. No. B5654182
M. Wt: 264.37 g/mol
InChI Key: GQEXXLHDEBSKMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-cyclopentyl-4-(5-propyl-1,3,4-oxadiazol-2-yl)piperazine typically involves multistep reactions including cyclocondensation, esterification, and substitution processes. A common approach involves the initial formation of an oxadiazole core followed by piperazine ring attachment under specific conditions. These synthesis methods are designed to enhance yield and purity, as demonstrated in the synthesis of related piperazine derivatives and oxadiazole compounds (Rajkumar, Kamaraj, & Krishnasamy, 2014), (Harish et al., 2014).

Molecular Structure Analysis

The molecular structure of this compound derivatives is typically confirmed using techniques such as NMR, IR, X-ray diffraction, and mass spectrometry. These studies reveal important structural details, including bond lengths, angles, and conformational structures that are crucial for understanding the chemical behavior and interaction capabilities of these compounds (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical properties of this compound derivatives involve reactions typical of oxadiazoles and piperazines. This includes nucleophilic substitution reactions, electrophilic additions, and interactions with biological molecules. The reactivity often depends on the electronic nature of the substituents and the inherent characteristics of the oxadiazole and piperazine rings. These properties are instrumental in the compound's biological activity and its interactions with other chemicals (Kumara et al., 2017).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystal structure, are crucial for the practical handling and application of these compounds. These properties are influenced by the molecular structure and can affect the compound's stability, form, and reactivity. The specific physical characteristics of similar compounds provide insights into their behavior in different environments (Yamamoto et al., 2018).

Chemical Properties Analysis

The chemical properties include acidity, basicity, reactivity with other chemical agents, and stability under various conditions. These properties are determined by the functional groups present in the molecule and their respective electronic configurations. Understanding these properties is essential for predicting the compound's behavior in chemical reactions and its interactions within biological systems (Caneschi et al., 2011).

properties

IUPAC Name

2-(4-cyclopentylpiperazin-1-yl)-5-propyl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O/c1-2-5-13-15-16-14(19-13)18-10-8-17(9-11-18)12-6-3-4-7-12/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQEXXLHDEBSKMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(O1)N2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.